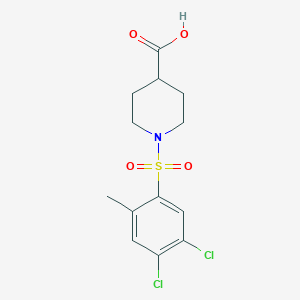![molecular formula C8H8N4O2 B603162 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one CAS No. 108480-62-2](/img/structure/B603162.png)
4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a pyridazinone ring. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions, including cyclization and substitution, to yield the desired pyridazinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-oxo-7-methylpyrido[3,4-d]pyridazin-5(6H)-one.
Reduction: Formation of 4-amino-7-methylpyrido[3,4-d]pyridazin-5(6H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Similar structure but with a pyrazolo ring instead of a pyridazinone ring.
7-iminopyrido[2,3-d]pyrimidine: Contains an imino group and a pyrimidine ring.
Uniqueness
4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxyl, and methyl groups on the pyridazinone ring allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs.
Propiedades
IUPAC Name |
4-imino-7-methyl-6H-pyrido[3,4-d]pyridazine-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c1-3-2-4-5(8(14)10-3)6(9)11-12-7(4)13/h2,9H,1H3,(H,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZJLJBHNQUEKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N)N=NC2=O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B603080.png)
![Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B603082.png)
![Bis(2-hydroxyethyl)[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B603084.png)
![Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine](/img/structure/B603086.png)
![Bis(2-hydroxyethyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B603087.png)
![Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine](/img/structure/B603089.png)
![[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B603094.png)




amine](/img/structure/B603100.png)
amine](/img/structure/B603101.png)
amine](/img/structure/B603102.png)
